Zaltoprofen, chemically known as 2-(10,11-dihydro-10-oxodibenzo[b,f]thiepin-2-yl)propionic acid, is a non-steroidal anti-inflammatory drug (NSAID). [] It belongs to the propionic acid derivative class of NSAIDs. [, ] Zaltoprofen is primarily investigated for its analgesic and anti-inflammatory properties in various preclinical and clinical research settings. [, , , ]
Zaltoprofen synthesis can be achieved through a multi-step process starting from 2'-chloroacetophenone and phenylmercaptan. [] The synthesis involves eight steps:
This optimized synthesis route yields approximately 9.9% of Zaltoprofen. []
Another synthesis method involves reacting a mixture of methanesulfonic acid and phosphorus pentoxide (P2O5) with 5-(α-carboxyethyl)-2-phenylthiophenylacetic acid. [] Water and an organic solvent are then added to extract Zaltoprofen. [] This method utilizes 1.0 to 2.5 equivalents of P2O5 relative to 5-(α-carboxyethyl)-2-phenylthiophenylacetic acid. [] The weight ratio of P2O5 to methanesulfonic acid is 1:5-20. [] Organic solvents like dichloromethane, dichloroethane, chloroform, tetrachloroethane, chlorobenzene, nitrobenzene, or their mixtures can be employed in this process. []
Zaltoprofen readily forms coordination complexes with metal ions like cadmium (Cd) and zinc (Zn). [, ] These complexes are synthesized under hydrothermal or normal conditions. [, ] The reactions involve the coordination of Zaltoprofen's carboxylate group with the metal ion, often in the presence of co-ligands like 1,10-phenanthroline, thiabendazole, or water molecules. [, ]
Zaltoprofen exhibits its analgesic and anti-inflammatory effects primarily through the inhibition of cyclooxygenase-2 (COX-2). [, , ] COX-2 is an enzyme responsible for the production of prostaglandins, which are mediators of inflammation and pain. [, , ] Zaltoprofen's preferential inhibition of COX-2 over COX-1 contributes to its reduced gastrointestinal side effects compared to non-selective COX inhibitors. [, ]
Furthermore, Zaltoprofen has demonstrated the ability to inhibit bradykinin-mediated enhancement of glutamate receptor activity in the spinal cord. [] This mechanism also contributes to its analgesic properties.
Recent research suggests that Zaltoprofen may exert anti-tumor effects by activating peroxisome proliferator-activated receptor gamma (PPARγ) and suppressing matrix metalloproteinase-2 (MMP2) expression. [, ]
Zaltoprofen is practically insoluble in water. [, ] This property poses challenges for its formulation and bioavailability. Various approaches, including salt formation, microemulsions, nanosuspensions, and cocrystals, have been explored to enhance its solubility and dissolution rate. [, , , , , , , ]
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7